BenchChemオンラインストアへようこそ!

2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole

Medicinal chemistry Structure-activity relationships Isomeric differentiation

2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole (CAS 1420959-03-0) is a heterocyclic small molecule composed of a 1H-benzo[d]imidazole core linked at the 2-position to a piperidine ring that is N-substituted with a pyridin-4-ylmethyl group. With molecular formula C18H20N4 and a molecular weight of 292.38 g·mol⁻¹, the compound possesses one hydrogen bond donor, three hydrogen bond acceptors, three rotatable bonds, and a computed XLogP3 of 2.5, placing it within oral drug-like physicochemical space.

Molecular Formula C18H20N4
Molecular Weight 292.386
CAS No. 1420959-03-0
Cat. No. B2383977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole
CAS1420959-03-0
Molecular FormulaC18H20N4
Molecular Weight292.386
Structural Identifiers
SMILESC1CN(CCC1C2=NC3=CC=CC=C3N2)CC4=CC=NC=C4
InChIInChI=1S/C18H20N4/c1-2-4-17-16(3-1)20-18(21-17)15-7-11-22(12-8-15)13-14-5-9-19-10-6-14/h1-6,9-10,15H,7-8,11-13H2,(H,20,21)
InChIKeyMZGAGWBCDSKZNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole (CAS 1420959-03-0): Structural Identity and Procurement-Relevant Physicochemical Profile


2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole (CAS 1420959-03-0) is a heterocyclic small molecule composed of a 1H-benzo[d]imidazole core linked at the 2-position to a piperidine ring that is N-substituted with a pyridin-4-ylmethyl group [1]. With molecular formula C18H20N4 and a molecular weight of 292.38 g·mol⁻¹, the compound possesses one hydrogen bond donor, three hydrogen bond acceptors, three rotatable bonds, and a computed XLogP3 of 2.5, placing it within oral drug-like physicochemical space [1][2]. It is classified as a benzimidazole-piperidine-pyridine hybrid and has been cited in patent literature (US 7,511,146) within the context of melanin-concentrating hormone receptor 1 (MCH-R1) antagonist programs initiated by Schering Corporation [3]. Multiple commercial suppliers offer the compound at purities of 95% or 98% with batch-specific QC documentation including NMR, HPLC, and GC .

Why In-Class 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Analogs Cannot Simply Replace CAS 1420959-03-0


The dense substitution pattern of 2-(1-(pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole creates multiple non-interchangeable differentiation axes within the benzimidazole-piperidine chemical space. The pyridin-4-ylmethyl N-substituent on the piperidine ring establishes a specific H-bond acceptor geometry at the para position of the pyridine nitrogen, which differs from the 3-pyridinylmethyl regioisomer (CAS 909645-87-0) in both steric accessibility and electronic character . The piperidine-4-yl linkage to the benzimidazole 2-position, as opposed to the 3-piperidinyl positional isomer, determines the relative spatial orientation of the benzimidazole NH donor and the pyridine N acceptor vectors—a determinant of binding pharmacophore matching [1]. Removal of the piperidine spacer, as in 2-(pyridin-4-ylmethyl)-1H-benzimidazole (CAS 40608-77-3), eliminates the conformational flexibility and the basic tertiary amine that may be required for target engagement or solubility modulation . Furthermore, within the Schering MCH-R1 antagonist series, even small perturbations to the piperidine N-substituent or benzimidazole 2-substituent have been shown in SAR tables to shift binding affinity by orders of magnitude [2].

Quantitative Differentiation Evidence for 2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole (CAS 1420959-03-0)


Physicochemical Property Differentiation: Pyridin-4-ylmethyl vs. Pyridin-3-ylmethyl Regioisomers

The 4-pyridylmethyl substitution on the piperidine nitrogen of CAS 1420959-03-0 locates the pyridine nitrogen in the para position relative to the methylene linker, producing a computed XLogP3 of 2.5 and a specific H-bond acceptor geometry. In contrast, the pyridin-3-ylmethyl regioisomer (CAS 909645-87-0) positions the pyridine nitrogen at the meta position, altering both the dipole moment orientation and the accessibility of the nitrogen lone pair for intermolecular interactions [1]. Both compounds share identical molecular formula (C18H20N4) and molecular weight (292.38 g·mol⁻¹), yet the positional isomerism is known within benzimidazole-piperidine SAR to produce divergent pharmacological profiles in MCH-R1 antagonist programs, as documented in patent teaching where pyridin-4-ylmethyl-substituted examples fall within the preferred compound set (Examples 8A–75C of US 7,511,146) [2].

Medicinal chemistry Structure-activity relationships Isomeric differentiation

CYP450 Inhibition Liability Class-Level Benchmarking Against Structurally Proximal Benzimidazole-Piperidine Analogs

While direct CYP inhibition data for CAS 1420959-03-0 have not been published, a structurally proximal analog—1-(1-(1-(pyridin-4-ylmethyl)piperidine-4-carbonyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (CHEMBL1222485, BDBM50325451)—has been profiled against human cytochrome P450 isoforms in human liver microsomes [1]. This analog, which shares the pyridin-4-ylmethyl-piperidine motif but differs by a carbonyl linker and a benzimidazol-2-one core, showed IC₅₀ values of 20,000 nM against CYP2C9, 20,000 nM against CYP2D6, and 9,500 nM against CYP3A4 [1]. These data provide a class-level baseline suggesting that the pyridin-4-ylmethyl-piperidine-benzimidazole chemotype exhibits relatively low CYP inhibition liability (IC₅₀ > 9 μM across major isoforms), a property that may translate to CAS 1420959-03-0 and supports its use as a scaffold with manageable drug-drug interaction risk [1][2].

Drug metabolism CYP450 inhibition Lead optimization

MCH-R1 Antagonist Scaffold Validation: Patent-Documented SAR Positioning of CAS 1420959-03-0 Within the Schering Benzimidazole-Piperidine Series

CAS 1420959-03-0 maps structurally onto the core scaffold of the MCH-R1 antagonist series disclosed in U.S. Patent 7,511,146 (Schering Corporation), which specifically claims 2-substituted benzimidazole piperidines of Formula I wherein Ar includes heteroaryl groups and the piperidine nitrogen is substituted with aralkyl-type moieties including pyridinylmethyl [1]. The patent enumerates preferred embodiments including Examples 8A through 75C, with specific mention of pyridinyl-containing compounds [1]. While CAS 1420959-03-0 itself may serve as a synthetic intermediate rather than a final optimized antagonist, its core architecture is embedded in a series where optimized analogs have achieved MCH-R1 binding affinities in the low nanomolar range [2][3]. For instance, related 2-arylbenzimidazole MCH-R1 antagonists such as compound 4c have been reported with IC₅₀ = 1 nM in MCH-R1 binding assays [3]. The pyridin-4-ylmethyl N-substituent introduces a basic nitrogen distal to the benzimidazole core, a feature that in related MCH-R1 series has been correlated with improved solubility and CNS penetration potential [2].

MCH-R1 antagonism Anti-obesity drug discovery GPCR pharmacology

Commercial Purity and QC Documentation Benchmarking Across Supplier Sources

CAS 1420959-03-0 is commercially available from multiple independent suppliers with documented purity specifications enabling procurement comparison. Bidepharm (Bide Pharmatech) offers the compound at 95% purity with batch-specific QC documentation including NMR, HPLC, and GC . MolCore supplies the compound at ≥98% purity under ISO-certified quality systems . AKSci lists the compound at ≥95% purity with SDS and COA available upon request from their San Francisco Bay Area facility . Sunway Pharm offers the compound as catalog number CB32384 at 95% purity . In comparison, the pyridin-3-ylmethyl regioisomer (CAS 909645-87-0) is available from suppliers such as Shanghai Yuanye Bio-Technology at 95% purity, and the simpler analog 2-(pyridin-4-ylmethyl)-1H-benzimidazole (CAS 40608-77-3) lacks the piperidine ring entirely . The multiple sourcing options for CAS 1420959-03-0, combined with QC documentation from ISO-certified manufacturers, provide procurement resilience not uniformly available for all regioisomeric or truncated analogs.

Chemical procurement Quality control Batch reproducibility

Optimal Research and Industrial Application Scenarios for 2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole (CAS 1420959-03-0)


MCH-R1 Antagonist Lead Generation and Scaffold-Hopping Programs

Given the compound's structural alignment with the Schering MCH-R1 antagonist patent series (US 7,511,146) and its 4-pyridylmethyl-piperidine-benzimidazole core, CAS 1420959-03-0 is suitable as a starting scaffold for MCH-R1 antagonist optimization. Researchers can elaborate the benzimidazole N1 position and the piperidine substitution to explore SAR around this validated chemotype, where optimized analogs have achieved MCH-R1 binding IC₅₀ values as low as 1 nM [1][2]. The computed XLogP3 of 2.5 and moderate molecular weight (292.38) provide a favorable starting point for achieving CNS drug-like properties relevant to obesity and metabolic disorder indications targeted by this mechanism [3].

Cytochrome P450 Interaction Profiling Using Benzamidazole-Piperidine Chemical Probes

Based on class-level CYP inhibition data from the structurally related analog CHEMBL1222485 (showing IC₅₀ values of 9,500–20,000 nM across CYP3A4, CYP2C9, and CYP2D6 in human liver microsomes), CAS 1420959-03-0 can serve as a chemical probe for structure-CYP liability relationship studies within the benzimidazole-piperidine series [1]. Its use as a comparator compound against more heavily substituted analogs enables deconvolution of the contribution of the pyridin-4-ylmethyl-piperidine motif to CYP inhibition, supporting rational DMPK optimization [1].

Fragment-Based and Structure-Based Drug Discovery Targeting Kinase or GPCR Active Sites

The compound's three H-bond acceptors (benzimidazole N, pyridine N, piperidine N) and one H-bond donor (benzimidazole NH) provide a defined pharmacophoric pattern suitable for fragment-based screening against kinase ATP-binding sites or GPCR orthosteric pockets [1]. The 4-pyridylmethyl group presents a specific H-bond acceptor geometry at the para position that distinguishes it from the 3-pyridylmethyl regioisomer (CAS 909645-87-0), potentially resulting in different hit rates when screened against targets with distinct H-bond acceptor spatial requirements [2]. The compound has been cited in the context of ALK and ROS1 kinase inhibitor design [3].

Synthetic Intermediate for Parallel Library Synthesis of Benzimidazole-Piperidine Analogs

CAS 1420959-03-0, available at ≥98% purity with ISO-certified QC documentation from MolCore, provides a high-purity building block for parallel synthesis of focused libraries [1]. The secondary amine at the benzimidazole N1 position and the potential for further functionalization at the piperidine ring enable diversification strategies for SAR exploration. The availability of batch-specific NMR, HPLC, and GC data from suppliers such as Bidepharm ensures reproducibility in library synthesis campaigns [2].

Quote Request

Request a Quote for 2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.